REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9]([C:13]([O:15][CH3:16])=[O:14])=[CH:8][CH:7]=[CH:6]2.OO.[Br:19]Br>C(O)(=O)C>[Br:19][C:4]1[C:3]([O:2][CH3:1])=[CH:12][CH:11]=[C:10]2[C:5]=1[CH:6]=[CH:7][CH:8]=[C:9]2[C:13]([O:15][CH3:16])=[O:14]
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Name
|
|
Quantity
|
108 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C=CC=C(C2=CC1)C(=O)OC
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Control Type
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UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to 20° C.
|
Type
|
FILTRATION
|
Details
|
is subjected to filtration with suction
|
Type
|
WASH
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Details
|
the filter cake is washed with water
|
Type
|
CUSTOM
|
Details
|
Drying in vacuo at 60° C.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2C=CC=C(C2=CC=C1OC)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 136.1 g | |
YIELD: PERCENTYIELD | 92.5% | |
YIELD: CALCULATEDPERCENTYIELD | 177.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |